1-[4-[2-(4-Chlorophenoxy)acetyl]piperazin-1-yl]-2-(oxolan-3-yl)ethanone
Description
1-[4-[2-(4-Chlorophenoxy)acetyl]piperazin-1-yl]-2-(oxolan-3-yl)ethanone is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a piperazine ring, a chlorophenoxy group, and an oxolane moiety. Its unique chemical properties make it a valuable tool in various experimental and industrial contexts.
Properties
IUPAC Name |
1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-2-(oxolan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c19-15-1-3-16(4-2-15)25-13-18(23)21-8-6-20(7-9-21)17(22)11-14-5-10-24-12-14/h1-4,14H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAIBWGSUDDQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(4-Chlorophenoxy)acetyl]piperazin-1-yl]-2-(oxolan-3-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Chlorophenoxyacetic Acid: This intermediate is synthesized by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-Chlorophenoxyacetyl Chloride: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation of Piperazine: The 4-chlorophenoxyacetyl chloride is reacted with piperazine to form 1-[4-(4-chlorophenoxy)acetyl]piperazine.
Addition of Oxolane Moiety: The final step involves the reaction of 1-[4-(4-chlorophenoxy)acetyl]piperazine with 3-hydroxyoxolane in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(4-Chlorophenoxy)acetyl]piperazin-1-yl]-2-(oxolan-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[4-[2-(4-Chlorophenoxy)acetyl]piperazin-1-yl]-2-(oxolan-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-Chlorophenoxy)acetyl]piperazin-1-yl]-2-(oxolan-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their function, which may result in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Chlorophenoxy)acetyl]piperazine: Lacks the oxolane moiety but shares the piperazine and chlorophenoxy groups.
2-(4-Chlorophenoxy)acetic Acid: A simpler structure with only the chlorophenoxy and acetic acid groups.
4-Chlorophenoxyacetyl Chloride: An intermediate in the synthesis of the target compound.
Uniqueness
1-[4-[2-(4-Chlorophenoxy)acetyl]piperazin-1-yl]-2-(oxolan-3-yl)ethanone is unique due to the presence of both the piperazine and oxolane moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, enhancing its utility in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
